Ceftolozane/Tazobactam vs. Ceftazidime, Cefepime, Meropenem, and Piperacillin/Tazobactam: 32-Fold Lower MIC90 in Canadian P. aeruginosa Surveillance
In the Canadian national CANWARD surveillance study evaluating 2,435 clinical P. aeruginosa isolates, C/T demonstrated an MIC90 of 1 μg/mL, representing a 32-fold lower MIC90 than that observed for ceftazidime (MIC90 = 32 μg/mL) [1]. The MIC50 for C/T was 0.5 μg/mL. Among multidrug-resistant (MDR) P. aeruginosa isolates (n=158), 89% (141/158) were inhibited by C/T at ≤8 μg/mL, a concentration clinically achievable with standard dosing [1]. This magnitude of potency difference against MDR subpopulations has direct implications for empirical therapy selection and formulary positioning.
| Evidence Dimension | MIC90 against P. aeruginosa clinical isolates |
|---|---|
| Target Compound Data | Ceftolozane/tazobactam MIC90 = 1 μg/mL |
| Comparator Or Baseline | Ceftazidime MIC90 = 32 μg/mL |
| Quantified Difference | 32-fold lower MIC90 for C/T |
| Conditions | 2,435 clinical P. aeruginosa isolates collected from Canadian hospitals, 2007–2012; CLSI broth microdilution; tazobactam fixed at 4 μg/mL |
Why This Matters
A 32-fold potency advantage translates to higher probability of target attainment at standard dosing, reducing the likelihood of requiring dose escalation or alternative agents in empirical P. aeruginosa coverage.
- [1] Walkty A, Karlowsky JA, Adam H, et al. In vitro activity of ceftolozane-tazobactam against Pseudomonas aeruginosa isolates obtained from patients in Canadian hospitals in the CANWARD study, 2007 to 2012. Antimicrob Agents Chemother. 2013;57(11):5707-5709. View Source
